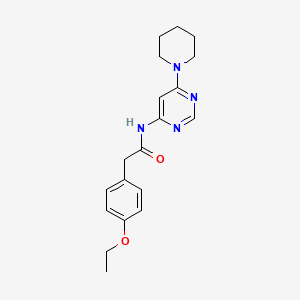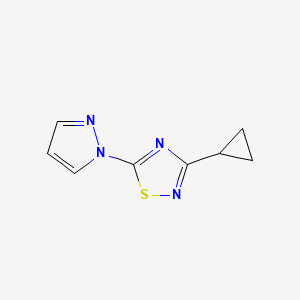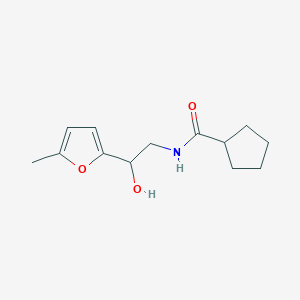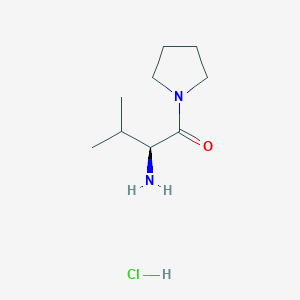
2-(4-ethoxyphenyl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-ethoxyphenyl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide, also known as EPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in medicine and biochemistry. EPPA is a member of the pyrimidine family and is known for its unique chemical properties, which make it an ideal candidate for various laboratory experiments.
Scientific Research Applications
Synthesis and Memory Enhancement
Li Ming-zhu (2008) synthesized a compound closely related to 2-(4-ethoxyphenyl)-N-(6-(piperidin-1-yl)pyrimidin-4-yl)acetamide, exploring its effects on memory ability in mice. The study demonstrated that the compound could potentially enhance memory, as evidenced by swimming maze test results. This suggests that derivatives of the compound might serve as a basis for developing treatments targeting cognitive impairments or enhancing memory capabilities (Li Ming-zhu, 2008).
Chemical Reactivity and Formation of Complexes
E. Klimova et al. (2013) investigated the chemical reactivity of related compounds in forming polymeric coordination complexes of potassium ferrocenyl-(hexahydro)pyrimidoxides. This study highlights the compound's utility in synthesizing complex structures, potentially useful in materials science or as part of more complex chemical reactions involving the formation of novel coordination complexes (E. Klimova et al., 2013).
Antimicrobial and Insecticidal Activities
Research by E. A. Bakhite et al. (2014) on pyridine derivatives, related to the compound , showed significant insecticidal activity against the cowpea aphid. These findings suggest the potential of such compounds to serve as a basis for developing new insecticides, offering a novel approach to pest control in agriculture (E. A. Bakhite et al., 2014).
Analgesic and Antiparkinsonian Activities
A study by A. Amr et al. (2008) synthesized derivatives from 2-chloro-6-ethoxy-4-acetylpyridine, showing good analgesic and antiparkinsonian activities. This indicates the potential therapeutic applications of these compounds in managing pain and Parkinson's disease symptoms (A. Amr et al., 2008).
Anticonvulsant Properties
Another study focused on the development and validation of an HPLC method for determining related substances in a novel anticonvulsant agent, highlighting the analytical aspect of developing drugs with similar chemical structures. This underscores the significance of rigorous analytical methods in the drug development process to ensure purity and efficacy (H. Severina et al., 2021).
properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-(6-piperidin-1-ylpyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-2-25-16-8-6-15(7-9-16)12-19(24)22-17-13-18(21-14-20-17)23-10-4-3-5-11-23/h6-9,13-14H,2-5,10-12H2,1H3,(H,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAYDWCBJONQNJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=CC(=NC=N2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 3-[(2,4,6-trimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2568192.png)
![(Z)-4-(azepan-1-ylsulfonyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2568193.png)
![Ethyl 2-[(3-bromophenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2568195.png)

![6-(4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)piperazin-1-yl)-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B2568199.png)
![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2568201.png)
![3-[5-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3,4-thiadiazol-2-yl]propanoic acid](/img/structure/B2568203.png)



![Ethyl 5-(2-(4-methoxyphenyl)acetamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2568210.png)
